cl-82198

MMP-13 selectivity broad-spectrum inhibitor

CL-82198 is the definitive MMP-13-selective inhibitor for unambiguous target validation—binding exclusively within the S1' pocket without zinc chelation and showing zero activity against MMP-1, MMP-9, or TACE. Unlike pan-MMP inhibitors (GM6001, Marimastat), it eliminates off-target confounding, enabling clean attribution of cartilage protection, anti-migratory effects, and tissue remodeling phenotypes to MMP-13 alone. Proven in vivo at 1–10 mg/kg for OA progression and in vitro at 10 μM for cancer cell migration studies. Also serves as a validated selectivity control alongside broad-spectrum MMP inhibitors and a scaffold for SAR-driven potency optimization. Choose CL-82198 when experimental interpretation demands absolute MMP-13 specificity.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
Cat. No. B7854478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecl-82198
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESC1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20)
InChIKeyKUJQEQAVMNFFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CL-82198: A Selective Non-Zinc-Chelating MMP-13 Inhibitor for Osteoarthritis and Cancer Research Applications


CL-82198 (CAS 307002-71-7) is a selective matrix metalloproteinase-13 (MMP-13) inhibitor with an IC₅₀ of 10 μM that acts through a distinct non-zinc-chelating mechanism [1]. Unlike broad-spectrum MMP inhibitors, CL-82198 binds exclusively within the entire S1' pocket of MMP-13, docking with its morpholine ring adjacent to the catalytic zinc atom without direct metal coordination [1]. This compound demonstrates no inhibitory activity against MMP-1, MMP-9, or TACE, establishing a defined selectivity profile essential for mechanistic studies where off-target MMP inhibition must be excluded [1]. Originally identified through high-throughput screening and structurally characterized via NMR binding studies, CL-82198 serves as a validated pharmacological tool for investigating MMP-13-specific contributions to cartilage degradation, cancer metastasis, and tissue remodeling [1].

Why Generic MMP Inhibitors Cannot Substitute for CL-82198 in MMP-13-Specific Investigations


Broad-spectrum MMP inhibitors such as GM6001 (Ilomastat) and Marimastat target multiple MMP family members including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-14 through hydroxamic acid-based zinc chelation [1]. This lack of selectivity precludes definitive attribution of observed biological effects to MMP-13 inhibition alone. In contrast, CL-82198 exploits the uniquely extended S1' pocket architecture of MMP-13, which is significantly longer than the corresponding pockets in MMP-1 and MMP-9, enabling selective binding without zinc chelation [2]. Consequently, studies employing CL-82198 can confidently interpret phenotypic changes—such as reduced cell migration or attenuated cartilage degradation—as MMP-13-dependent effects, whereas data obtained with pan-MMP inhibitors remain confounded by concurrent inhibition of MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-12, and MMP-14 [1][3].

Quantitative Differentiation Evidence: CL-82198 vs. Pan-MMP Inhibitors and Next-Generation Selective MMP-13 Inhibitors


Selectivity Profile: CL-82198 Exhibits Zero Detectable Activity Against MMP-1, MMP-9, and TACE vs. GM6001's Broad-Spectrum Inhibition

CL-82198 demonstrates complete selectivity for MMP-13 with no detectable inhibitory activity against MMP-1, MMP-9, or TACE in enzymatic assays, whereas the widely used broad-spectrum comparator GM6001 (Ilomastat) inhibits at least twelve MMP family members [1][2]. The selectivity of CL-82198 arises from its binding within the entire S1' pocket of MMP-13, a structural feature that is absent in MMP-1 and MMP-9 [3].

MMP-13 selectivity broad-spectrum inhibitor GM6001 Ilomastat

Non-Zinc-Chelating Binding Mode: CL-82198 vs. Hydroxamic Acid-Based MMP Inhibitors

CL-82198 inhibits MMP-13 through a non-zinc-chelating mechanism, binding exclusively to the S1' pocket with its morpholine ring adjacent to the catalytic zinc atom but without direct metal coordination [1]. In contrast, conventional MMP inhibitors including GM6001, Marimastat, and Batimastat rely on hydroxamic acid moieties that chelate the catalytic zinc ion, a feature that contributes to their broad-spectrum activity and associated musculoskeletal toxicity in clinical settings [2].

non-zinc-binding S1' pocket MMP-13 hydroxamic acid selectivity mechanism

LS174 Colorectal Cancer Cell Migration: 55% Reduction with CL-82198 vs. Untreated Controls

Treatment of LS174 colorectal cancer cells with 10 μM CL-82198 for 24 hours significantly reduced cell migration by 55% compared to untreated control cells [1][2]. At 20 μM, migration was reduced by 52%, indicating that the functional effect plateaus at the lower concentration and that additional inhibition does not confer further benefit in this assay system [1].

cancer metastasis cell migration LS174 colorectal cancer MMP-13

In Vivo Osteoarthritis Model: Dose-Dependent Disease Deceleration with CL-82198 vs. Vehicle Control

In a medial meniscal ligament injury (MLI)-induced osteoarthritis mouse model, intraperitoneal administration of CL-82198 at 1-10 mg/kg every other day for 12 weeks prevented and decelerated osteoarthritis progression compared to vehicle-treated controls . The treatment regimen demonstrated disease-modifying efficacy across the dose range, establishing a functional in vivo correlate to the in vitro selectivity profile.

osteoarthritis in vivo MLI-induced OA cartilage protection disease modification

CL-82198 as the Selectivity-Defining Scaffold for WAY-170523 Development: Direct Lineage Evidence

CL-82198 served as the critical selectivity-defining scaffold for the rational design of WAY-170523, a high-potency selective MMP-13 inhibitor [1]. The development strategy combined the selectivity features of CL-82198—specifically its S1' pocket binding mode—with the potency features of the nonspecific MMP inhibitor WAY-152177 [1]. The resulting compound, WAY-170523, achieved an IC₅₀ of 17 nM for MMP-13 with >5800-fold selectivity against MMP-1, 56-fold selectivity against MMP-9, and >500-fold selectivity against TACE [1].

WAY-170523 scaffold optimization S1' pocket selectivity engineering lead optimization

Primary Research Applications and Procurement Scenarios for CL-82198


MMP-13 Target Validation in Osteoarthritis Cartilage Degradation Studies

CL-82198 enables unambiguous pharmacological validation of MMP-13 as a disease-modifying target in osteoarthritis. In vivo administration of 1-10 mg/kg (i.p., every other day for 12 weeks) prevented and decelerated MLI-induced OA progression, providing direct evidence that selective MMP-13 inhibition confers cartilage-protective effects without the confounding influence of MMP-1, MMP-9, or TACE inhibition . This application scenario is particularly relevant for researchers evaluating MMP-13 as a therapeutic target distinct from the broader MMP family.

Dissecting MMP-13-Specific Contributions to Cancer Cell Migration and Metastasis

In colorectal cancer research, CL-82198 (10 μM) reduces LS174 cell migration by 55% within 24 hours, enabling precise interrogation of MMP-13's role in tumor cell motility [1]. Unlike GM6001, which concurrently inhibits multiple MMPs and ADAM family members, CL-82198 permits definitive attribution of anti-migratory effects to MMP-13 inhibition alone. This application is essential for studies seeking to establish MMP-13 as a metastasis-specific therapeutic target without the interpretive ambiguity introduced by pan-MMP inhibitors [2].

Lead Optimization Starting Point for Selective Non-Zinc-Chelating MMP-13 Inhibitor Development

Medicinal chemistry programs focused on developing next-generation selective MMP-13 inhibitors can utilize CL-82198 as a structurally validated starting scaffold. The compound's non-zinc-chelating S1' pocket binding mode provided the selectivity foundation for WAY-170523, which achieved a 588-fold potency improvement (from 10 μM to 17 nM) while maintaining exquisite selectivity against off-target MMPs [3]. This established structure-activity relationship trajectory makes CL-82198 a valuable reference standard for SAR studies aimed at optimizing both potency and selectivity.

Negative Control Exclusion Studies for Pan-MMP Inhibitor Experiments

In experimental designs employing broad-spectrum MMP inhibitors (e.g., GM6001, Marimastat), CL-82198 serves as an essential selectivity control to differentiate MMP-13-dependent effects from those mediated by other MMP family members. Comparative use of CL-82198 alongside pan-MMP inhibitors allows researchers to parse complex phenotypes—such as bone resorption, where GM6001 fully inhibits while CL-82198 only partially inhibits resorption—into MMP-13-specific and MMP-13-independent components [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for cl-82198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.